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molecular formula C8H7NO3 B1601064 3-Methyl-5-nitrobenzaldehyde CAS No. 107757-06-2

3-Methyl-5-nitrobenzaldehyde

Cat. No. B1601064
M. Wt: 165.15 g/mol
InChI Key: JXJUTTOJJMSVBB-UHFFFAOYSA-N
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Patent
US04634705

Procedure details

A mixture of nitroxylene (150 g), N-bromo succinimide (160 g) and benzoylperoxide (4.8 g) in carbontetrachloride (1200 ml) was heated to reflux for 4 hours with a mechanical stirrer. The precipitated succinimide was filtered and the filtrate evaporated. The oily residue was dissolved in chloroform (800 ml) and bistetrabutyl ammonium chromate (420 g) was added. The solution was refluxed for 3 hours, cooled to room temperature and diluted with benzene (500 ml) and filtered. The salts were washed with ethyl acetate until no desired material appeared on thin layer chromatography. The combined organic layer was evaporated and the residue, after chromatography, afforded the desired aldehyde in 50% yield. m.p. 81°-82° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1C)([O-:3])=[O:2].BrN1[C:17](=[O:18])CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:10][C:6]1[CH:7]=[C:8]([CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH:17]=[O:18]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)C)C
Name
Quantity
160 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
1200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours with a mechanical stirrer
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitated succinimide was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in chloroform (800 ml)
ADDITION
Type
ADDITION
Details
bistetrabutyl ammonium chromate (420 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
diluted with benzene (500 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The salts were washed with ethyl acetate until no desired material
CUSTOM
Type
CUSTOM
Details
The combined organic layer was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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